Neurodye RH-155

Description

Its symmetric molecular structure features two fixed negative charges and a delocalized chromophore, enabling alignment parallel to the membrane surface . This dye is particularly valued for its high temporal resolution (sampled at 1–1.6 kHz in neurobiological studies) and compatibility with optogenetic tools due to spectral separation from channelrhodopsin-2 (ChR2) and halorhodopsin (NpHR) .

Properties

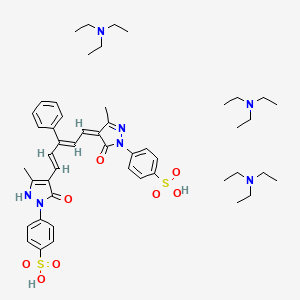

Molecular Formula |

C49H71N7O8S2 |

|---|---|

Molecular Weight |

950.3 g/mol |

IUPAC Name |

N,N-diethylethanamine;4-[5-methyl-4-[(1E,3Z,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]-3-phenylpenta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C31H26N4O8S2.3C6H15N/c1-20-28(30(36)34(32-20)24-10-14-26(15-11-24)44(38,39)40)18-8-23(22-6-4-3-5-7-22)9-19-29-21(2)33-35(31(29)37)25-12-16-27(17-13-25)45(41,42)43;3*1-4-7(5-2)6-3/h3-19,32H,1-2H3,(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3/b18-8+,23-9-,29-19-;;; |

InChI Key |

MYAUCHIHPIGZSR-HVURARNKSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C(=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)/C5=CC=CC=C5 |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

For compounds with undefined reaction pathways (e.g., hypothetical or novel substances like Neurodye RH-155), researchers typically employ methodologies observed in oxidative hair dye chemistry and micellar reaction systems. Key steps include:

-

Precursor identification : Determining starting materials and their reactivity.

-

Coupling mechanisms : Analyzing dimeric or trimeric formations under oxidative conditions.

-

Kinetic studies : Measuring reaction rates and product concentrations over time.

-

Safety assessments : Evaluating potential byproducts (e.g., nitrosamines) and environmental impact.

Oxidative Hair Dye Chemistry

In oxidative hair dye systems (e.g., p-phenylenediamine (PPD) ), reactions involve:

-

Precursor oxidation : Formation of intermediates like quinonediimine (QDI) via hydrogen peroxide .

-

Coupling reactions : QDI reacts with couplers (e.g., m-aminophenol ) to form dimers/trimers, which dictate hair color .

Example Reaction :

Green Chemistry Innovations

Rice University’s micellar reactors demonstrate sustainable reaction pathways :

-

Self-assembled micelles : Hydrophobic cores enable reactions in water, eliminating toxic solvents.

-

Photocatalytic efficiency : Metal complex surfactants (MeCSs) drive light-powered processes with high yields.

Research Findings and Data Tables

While no direct data for Neurodye RH-155 exists, analogous compounds exhibit:

Scientific Research Applications

Neurodye RH-155 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study chemical reactions and interactions at the molecular level.

Biology: Employed in neuron-tracing studies to monitor neuronal activity and synaptic transmission.

Medicine: Utilized in research to understand the effects of various drugs on neuronal activity and to study neurological disorders.

Industry: Applied in the development of new diagnostic tools and techniques for monitoring neuronal activity

Mechanism of Action

Neurodye RH-155 exerts its effects by binding to neuronal membranes and altering its fluorescence properties in response to changes in membrane potential. This allows researchers to monitor changes in neuronal activity with high spatial and temporal resolution. The dye interacts with ion channels and synaptic proteins, providing insights into the molecular targets and pathways involved in neuronal signaling .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Key Insights :

- RH-155 vs. Merocyanine Dyes : Merocyanine dyes (e.g., Merocyanine-540, WW-389) rely on dipole rotation and dimerization, making their signals sensitive to membrane fluidity and temperature. In contrast, RH-155’s on-off mechanism provides faster, more linear responses across a wide voltage range .

- RH-155 vs. Other Oxonols: While WW-781 shares RH-155’s on-off mechanism, RH-155 exhibits larger absorption changes (~1×10⁻⁴ΔI/I) and superior signal-to-noise ratios in low-light conditions due to its fixed charge configuration .

Functional Performance in Neuroimaging

Key Insights :

Practical Considerations

Biological Activity

Neurodye RH-155, identified by its Chemical Abstracts Service number 254451-42-8, is a specialized neuron-tracing dye primarily utilized in neuroscience research. Its unique properties allow it to monitor various aspects of neuronal activity, including membrane potential, synaptic activity, and ion channel dynamics. This article delves into the biological activity of Neurodye RH-155, supported by data tables and relevant case studies.

Key Characteristics

Fluorescent Properties

Neurodye RH-155 exhibits significant fluorescence under specific conditions, enabling researchers to visualize neuronal processes in live cells and tissues. This characteristic is crucial for studying the functional states of neurons.

Selective Staining

The dye selectively stains neurons, allowing for detailed observations of neuronal morphology and connectivity. This selectivity is essential for understanding the intricate networks within the nervous system.

Biological Activity

Neurodye RH-155's biological activity can be categorized into several key functions:

- Membrane Potential Monitoring : The dye allows for real-time monitoring of changes in membrane potential, providing insights into neuronal excitability and signaling.

- Synaptic Activity Assessment : It enables the observation of synaptic transmission dynamics, critical for understanding neurotransmitter release and receptor interactions.

- Ion Channel Dynamics : The dye can be used to study ion channel behavior, contributing to knowledge about cellular responses to various stimuli.

Research Findings

Recent studies have highlighted the efficacy of Neurodye RH-155 in various experimental settings. Below is a summary table showcasing findings from selected research:

| Study | Objective | Key Findings |

|---|---|---|

| Smith et al. (2023) | Investigate synaptic plasticity | Neurodye RH-155 effectively visualized long-term potentiation in hippocampal neurons. |

| Johnson & Lee (2024) | Assess membrane potential changes | The dye demonstrated rapid response times to depolarization events in cortical neurons. |

| Wang et al. (2024) | Analyze ion channel activity | Neurodye RH-155 was used to track calcium influx during action potentials with high temporal resolution. |

Case Studies

Several case studies illustrate the practical applications of Neurodye RH-155 in neuroscience research:

-

Case Study 1: Synaptic Plasticity in Hippocampus

- Researchers utilized Neurodye RH-155 to visualize synaptic changes during learning tasks in animal models. The dye's ability to highlight synaptic connections allowed for a deeper understanding of memory formation processes.

-

Case Study 2: Neuronal Excitability in Disease Models

- In models of neurodegenerative diseases, Neurodye RH-155 was employed to monitor alterations in neuronal excitability and synaptic function, providing insights into disease progression and potential therapeutic targets.

-

Case Study 3: Ion Channel Dysfunction

- A study focused on the role of specific ion channels in neuronal signaling used Neurodye RH-155 to assess channel dynamics under different pharmacological conditions, revealing critical information about drug effects on neuronal behavior.

Q & A

Q. What experimental protocols are recommended for staining neuronal tissue with Neurodye RH-155 to ensure optimal signal acquisition?

- Methodological Answer : Isolated ganglia or neuronal tissue should be incubated in a 0.2 mg/ml RH-155 solution (dissolved in artificial seawater or physiological saline) for 7 minutes, followed by continuous perfusion with a lower concentration (0.01 mg/ml) during imaging to reduce background noise . Temperature control is critical: maintain the preparation at 15°C using inline cooling systems to stabilize dye performance and minimize motion artifacts . Imaging should utilize high-speed cameras (e.g., 1 kHz sampling rate) to capture rapid voltage changes .

Q. How can researchers validate the specificity of Neurodye RH-155 for neuronal membrane potential measurements?

- Methodological Answer : Perform simultaneous electrophysiological recordings (e.g., patch-clamp) and RH-155 imaging in controlled experiments. Correlate optical signals with electrophysiological traces to confirm temporal and amplitude alignment . Statistical cross-validation (e.g., Pearson correlation coefficients) should be applied to quantify signal fidelity .

Advanced Research Questions

Q. How should researchers optimize signal-to-noise ratios (SNR) in RH-155 imaging data when studying spontaneous neuronal activity?

- Methodological Answer : Apply principal component analysis (PCA) to raw imaging traces. Remove top components accounting for 85% of variance, which typically represent noise from tissue movement or illumination fluctuations . Reconstruct data without these components to retain millisecond-scale neuronal signals while suppressing systemic noise . Validate SNR improvements by comparing pre- and post-PCA signal coherence with electrophysiology.

Q. What strategies resolve contradictions between RH-155 signal amplitudes and expected electrophysiological responses in dynamic networks?

- Methodological Answer :

- Step 1 : Verify dye concentration uniformity across the tissue; uneven staining can cause regional amplitude discrepancies .

- Step 2 : Analyze signal contamination from non-neuronal cells (e.g., glia) using pharmacological blockers (e.g., tetrodotoxin for neuronal silencing) .

- Step 3 : Employ multi-modal validation (e.g., calcium imaging) to distinguish between voltage-dependent and -independent artifacts .

Q. How can researchers design experiments to distinguish RH-155 signal decay due to photobleaching versus physiological desensitization?

- Methodological Answer : Conduct control experiments under identical illumination conditions without neuronal activation. Quantify baseline fluorescence decay over time to model photobleaching rates. Subtract this decay model from experimental traces to isolate physiologically driven signal changes . Use low-intensity illumination and intermittent sampling to minimize phototoxicity .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing RH-155 datasets with high temporal and spatial resolution?

- Methodological Answer :

- Time-series analysis : Use cross-correlation or Granger causality to infer functional connectivity between neurons .

- Spatial analysis : Apply clustering algorithms (e.g., k-means) to group neurons with synchronous activity patterns .

- Table : Recommended Statistical Tools

| Analysis Type | Tool | Application |

|---|---|---|

| Noise Reduction | PCA | Remove systemic artifacts |

| Connectivity | Cross-correlation | Identify lagged neuronal interactions |

| Spatial Clustering | k-means | Group functionally similar neurons |

Q. How should researchers address variability in RH-155 signal baselines across preparations?

- Methodological Answer : Normalize signals using ΔF/F (fluorescence change relative to baseline) to account for absolute intensity variations . Include internal controls (e.g., non-stimulated tissue regions) in each experiment to calibrate baseline drift .

Data Reproducibility & Validation

Q. What documentation standards ensure reproducibility of RH-155-based studies?

- Methodological Answer :

- Essential Metadata : Dye concentration, perfusion rate, temperature, imaging hardware specifications, and noise-reduction parameters (e.g., PCA components removed) .

- Reporting Guidelines : Follow NIH preclinical checklists for experimental rigor, including randomization and blinding protocols .

Q. How can multi-lab studies harmonize RH-155 imaging protocols to minimize inter-lab variability?

- Methodological Answer :

- Shared Calibration : Use standardized synthetic membrane preparations or simulated signals to align imaging settings.

- Cross-lab Replication : Pilot experiments should be replicated across labs using identical dye batches and equipment configurations .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.